molecular formula C17H18FNO2 B8150641 (S)-ethyl 3-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate

(S)-ethyl 3-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate

Cat. No.: B8150641
M. Wt: 287.33 g/mol
InChI Key: CUFDALSSVRYQSY-INIZCTEOSA-N
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Description

(S)-ethyl 3-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a biphenyl structure with a fluorine atom, which imparts unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-ethyl 3-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzene compound.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Amino Group Addition: The amino group is introduced through a reductive amination reaction.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 3-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

(S)-ethyl 3-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-ethyl 3-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoic acid
  • (S)-3-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanol

Uniqueness

The ethyl ester group in (S)-ethyl 3-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate provides unique chemical properties, such as increased lipophilicity and potential for prodrug applications, distinguishing it from its similar counterparts.

Properties

IUPAC Name

ethyl (3S)-3-amino-3-[4-(4-fluorophenyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-2-21-17(20)11-16(19)14-5-3-12(4-6-14)13-7-9-15(18)10-8-13/h3-10,16H,2,11,19H2,1H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFDALSSVRYQSY-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC=C(C=C1)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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